ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
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Description
Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.12086066 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate (CAS Number: 1172426-81-1) is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉N₅O₃S |
Molecular Weight | 349.4 g/mol |
CAS Number | 1172426-81-1 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study synthesized a series of pyrazole derivatives and tested them against E. coli, S. aureus, and Klebsiella pneumoniae. The results demonstrated that compounds with an aliphatic amide pharmacophore exhibited enhanced antibacterial activity. The presence of specific substituents significantly influenced the antimicrobial potency of these compounds .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole and pyrazole derivatives have been well-documented. This compound was evaluated using the bovine serum albumin denaturation method to assess its anti-inflammatory activity.
Findings
The compound showed promising results with IC₅₀ values indicating effective inhibition of protein denaturation. In comparison to standard anti-inflammatory drugs like indomethacin, the compound exhibited comparable anti-inflammatory effects .
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Monoamine Oxidase Inhibition : Some pyrazole derivatives have been reported as effective inhibitors of monoamine oxidase (MAO), which is implicated in various neurodegenerative diseases .
- Bacterial Cell Wall Disruption : The mechanism underlying the antimicrobial activity may involve disrupting bacterial cell wall synthesis or function .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activities of related pyrazole and thiazole derivatives:
Properties
IUPAC Name |
ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-3-20-11(5-7-16-20)13(21)18-14-17-10-6-8-19(9-12(10)24-14)15(22)23-4-2/h5,7H,3-4,6,8-9H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXSTFSEPRDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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